Methyl 3-chloro-5-fluoropyridine-2-carboxylate

Agrochemical synthesis Herbicide development Picolinate derivatives

Agrochemical R&D teams risk synthetic failure and attenuated bioactivity when substituting alternative halopyridine isomers for auxin herbicide synthesis-the precise 3-chloro-5-fluoro arrangement on the picolinate scaffold is essential for optimal auxin receptor binding and herbicidal potency. • Derivatives of this scaffold achieve 2.3× greater Arabidopsis thaliana root growth inhibition vs. commercial florpyrauxifen (78.4% vs. 33.8% at 0.5 μmol/L). • 10 derivatives demonstrated 100% inhibition of resistant Amaranthus retroflexus, validating utility against difficult-to-control broadleaf weeds. • Preferred starting material for patented Dow AgroSciences cascade cyclization methodology yielding 4-amino-3-chloro-5-fluoropicolinate herbicides. ≥98% purity. Light orange to light brown crystalline powder. Ambient shipping. For R&D use only.

Molecular Formula C7H5ClFNO2
Molecular Weight 189.57
CAS No. 1214387-31-1
Cat. No. B580887
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-chloro-5-fluoropyridine-2-carboxylate
CAS1214387-31-1
Molecular FormulaC7H5ClFNO2
Molecular Weight189.57
Structural Identifiers
SMILESCOC(=O)C1=C(C=C(C=N1)F)Cl
InChIInChI=1S/C7H5ClFNO2/c1-12-7(11)6-5(8)2-4(9)3-10-6/h2-3H,1H3
InChIKeyCEGSHNULHUHZKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-chloro-5-fluoropyridine-2-carboxylate: Halogenated Pyridine Building Block


Methyl 3-chloro-5-fluoropyridine-2-carboxylate (CAS 1214387-31-1) is a halogenated pyridine-2-carboxylate ester characterized by the precise positioning of a chlorine atom at the 3-position, a fluorine atom at the 5-position, and a methyl ester at the 2-position of the pyridine ring . This specific 3-chloro-5-fluoro substitution pattern on the picolinate core distinguishes it from numerous other regioisomeric halopyridine carboxylates and confers unique electronic and steric properties that are exploited in the synthesis of biologically active molecules, particularly synthetic auxin herbicides [1][2]. As an advanced synthetic intermediate, it serves as a critical precursor to 4-amino-3-chloro-5-fluoropicolinate derivatives, a privileged scaffold in modern crop protection chemistry [3].

Methyl 3-chloro-5-fluoropyridine-2-carboxylate: Analog Substitution Risks


Generic substitution of methyl 3-chloro-5-fluoropyridine-2-carboxylate with alternative pyridine-2-carboxylate esters or other halopyridine isomers introduces substantial risk of synthetic failure or attenuated biological activity. The specific 3-chloro-5-fluoro arrangement on the picolinate scaffold is not arbitrary; structure-activity relationship studies on related 4-amino-3-chloro-5-fluoropicolinate herbicides demonstrate that the 5-fluoro substituent is essential for optimal auxin receptor binding and herbicidal potency, while the 3-chloro substituent contributes to metabolic stability [1]. Altering the halogen substitution pattern—such as employing a 3-fluoro-5-chloro isomer, a mono-halogenated analog, or a different carboxylate regioisomer—can dramatically reduce target engagement and efficacy, as evidenced by comparative data on root growth inhibition in Arabidopsis thaliana models where structurally related 3-chloro-5-fluoro derivatives achieved superior inhibition (78.4% at 0.5 μmol/L) compared to non-halogenated or alternatively substituted analogs [2]. Furthermore, the methyl ester at the 2-position provides a synthetically tractable handle for further functionalization that is not directly replicable with the free carboxylic acid (CAS 128073-01-8) or other ester variants without altering reaction pathways and yields .

Methyl 3-chloro-5-fluoropyridine-2-carboxylate: Differentiation Evidence vs. Analogs


Auxin Herbicide Intermediate Specificity

Methyl 3-chloro-5-fluoropyridine-2-carboxylate is the direct synthetic precursor to the 4-amino-3-chloro-5-fluoropicolinate herbicide pharmacophore, a scaffold that underpins multiple commercial and developmental synthetic auxin herbicides including florpyrauxifen (Rinskor) and halauxifen [1]. In contrast, alternative halogenation patterns such as 5-chloro-3-fluoro or mono-halogenated picolinates do not produce the same receptor-binding profile and are not associated with any known commercial herbicide active ingredients [2].

Agrochemical synthesis Herbicide development Picolinate derivatives

3-Chloro-5-Fluoro Picolinate Potency vs. Florpyrauxifen

In a 2025 study evaluating 41 novel 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acid derivatives, compounds built upon the methyl 3-chloro-5-fluoropyridine-2-carboxylate core architecture demonstrated statistically significant herbicidal potency advantages over established benchmarks [1]. Notably, compound S202 exhibited 78.4% inhibition of Arabidopsis thaliana root growth at 0.5 μmol/L, compared to only 33.8% inhibition for the commercial herbicide florpyrauxifen at the identical concentration—representing a 2.3-fold improvement [2]. Additionally, six compounds from this 3-chloro-5-fluoro picolinate series outperformed florpyrauxifen, and most S-series compounds showed superior inhibitory effects compared to the legacy auxin herbicide picloram [3].

Herbicidal activity Arabidopsis thaliana Root growth inhibition

Broad-Spectrum Weed Control by 3-Chloro-5-Fluoro Picolinates

Post-emergence herbicidal activity testing of 3-chloro-5-fluoro picolinate-derived compounds revealed potent and broad-spectrum efficacy against agronomically significant broadleaf weeds [1]. At a test concentration of 250 μM, 28 out of 41 compounds in the series (68%) achieved greater than 80% inhibition of Brassica napus (rapeseed) root growth [2]. Notably, 10 compounds demonstrated 100% inhibition of Amaranthus retroflexus (redroot pigweed) growth, a problematic weed species known to have developed resistance to multiple herbicide classes including ALS inhibitors and triazines [3].

Post-emergence herbicidal activity Broadleaf weed control Resistant weed management

Insecticidal Activity: Impact of Fluorine Position

A systematic study of fluorine-substituted pyridine-heterocyclic carboxylate compounds revealed that specific fluorination patterns and ester substituents significantly modulate insecticidal activity [1]. Among the series, compound 1k—which shares the pyridine carboxylate core architecture—exhibited 100% mortality against both armyworm and Culex mosquito at 500 mg/L [2]. In contrast, compounds lacking the optimal halogenation pattern or bearing alternative ester groups showed reduced or negligible activity; compounds 1e, 1i, and 1j achieved only 61.9–100% mortality against Culex mosquito at the same concentration, with variable performance [3].

Insecticidal activity Culex mosquito Fluorine substitution effects

Synthetic Accessibility: Ester vs. Free Carboxylic Acid

The methyl ester functionality of methyl 3-chloro-5-fluoropyridine-2-carboxylate provides distinct synthetic advantages over the free carboxylic acid analog (3-chloro-5-fluoropyridine-2-carboxylic acid, CAS 128073-01-8) in multistep synthetic sequences . Dow AgroSciences researchers developed a patented cascade cyclization strategy employing N-protected fluoroalkyl alkynylimine intermediates that specifically leverages the ester-protected picolinate core to access 4-amino-3-chloro-5-fluoropicolinate herbicides with diverse 6-position substituents [1]. This methodology enabled the synthesis of florpyrauxifen (Rinskor Active), a low-application-rate herbicide for rice cultivation, whereas attempts to fluorinate aminopicolinic acids followed by cross-coupling showed limited success [2].

Synthetic methodology Cascade cyclization Ester vs carboxylic acid reactivity

Methyl 3-chloro-5-fluoropyridine-2-carboxylate: Validated Application Scenarios


Synthetic Auxin Herbicide Discovery for Resistant Weeds

Agrochemical R&D teams developing next-generation synthetic auxin herbicides should prioritize methyl 3-chloro-5-fluoropyridine-2-carboxylate as a core building block. Evidence demonstrates that derivatives of this scaffold achieve up to 2.3-fold higher Arabidopsis thaliana root growth inhibition (78.4% vs 33.8% at 0.5 μmol/L) compared to the commercial herbicide florpyrauxifen, with six compounds in a single study exceeding florpyrauxifen's potency [1]. Furthermore, 10 derivatives achieved 100% inhibition of Amaranthus retroflexus—a resistant weed species—validating the scaffold's utility against difficult-to-control broadleaf weeds [2].

Cascade Cyclization Synthesis of Picolinate Herbicides

Process chemistry groups should utilize methyl 3-chloro-5-fluoropyridine-2-carboxylate as the preferred starting material for synthesizing 4-amino-3-chloro-5-fluoropicolinate herbicides via patented cascade cyclization methodology [1]. This specific methyl ester intermediate is integral to the Dow AgroSciences synthetic route that successfully produced florpyrauxifen (Rinskor Active), a low-application-rate herbicide for rice cultivation, whereas alternative approaches employing free carboxylic acids or direct fluorination of aminopicolinic acids demonstrated limited success [2].

Halogenated Pyridine Structure-Activity Relationship Studies

Medicinal and agrochemical chemistry groups conducting systematic SAR investigations should incorporate methyl 3-chloro-5-fluoropyridine-2-carboxylate as a reference scaffold. Class-level evidence from fluorine-substituted pyridine carboxylate studies demonstrates that precise halogen positioning dramatically modulates biological activity, with optimal fluorination patterns achieving 100% insecticidal mortality at 500 mg/L while suboptimal patterns yielded only 61.9–100% variable mortality against identical targets [1]. This compound provides a well-characterized starting point for probing halogen-dependent bioactivity in pyridine-based agrochemical series [2].

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